molecular formula C10H13AsN2O5 B14740197 (3,4-diacetamidophenyl)arsonic acid CAS No. 5462-63-5

(3,4-diacetamidophenyl)arsonic acid

Cat. No.: B14740197
CAS No.: 5462-63-5
M. Wt: 316.14 g/mol
InChI Key: WMAZXTUAPVGYPL-UHFFFAOYSA-N
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Description

(3,4-Diacetamidophenyl)arsonic acid is an organoarsenic compound featuring a benzene ring substituted with two acetamido groups (-NHCOCH₃) at the 3- and 4-positions and an arsonic acid group (-AsO₃H₂) at the 1-position. Organoarsenic compounds historically have applications in antimicrobial agents and antiparasitic drugs, though their use is now restricted due to arsenic toxicity.

Key inferred properties:

  • Molecular formula: Likely C₁₀H₁₂AsN₂O₅ (based on adding a second acetamido group to the structure in ).
  • Functional groups: Two acetamido groups, one arsonic acid group.
  • Potential applications: Antimicrobial research, veterinary medicine (similar to acetarsol derivatives).

Properties

CAS No.

5462-63-5

Molecular Formula

C10H13AsN2O5

Molecular Weight

316.14 g/mol

IUPAC Name

(3,4-diacetamidophenyl)arsonic acid

InChI

InChI=1S/C10H13AsN2O5/c1-6(14)12-9-4-3-8(11(16,17)18)5-10(9)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15)(H2,16,17,18)

InChI Key

WMAZXTUAPVGYPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[As](=O)(O)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-diacetamidophenyl)arsonic acid typically involves the reaction of 3,4-diaminophenylarsenic acid with acetic anhydride under controlled conditions. The reaction proceeds through the acetylation of the amino groups, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(3,4-diacetamidophenyl)arsonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH .

Major Products Formed

The major products formed from these reactions include various arsonic acid derivatives, arsenic trioxide, and substituted phenyl compounds.

Scientific Research Applications

(3,4-diacetamidophenyl)arsonic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3,4-diacetamidophenyl)arsonic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to proteins and enzymes, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds are compared based on functional groups, molecular properties, and applications:

Compound Molecular Formula Functional Groups Molecular Weight (g/mol) Key Applications
(3,4-Diacetamidophenyl)arsonic acid* C₁₀H₁₂AsN₂O₅ 2×Acetamido, 1×Arsonic acid ~328.1 (estimated) Antimicrobial research, organoarsenic agents
(3-Acetamido-4-hydroxyphenyl)arsonic acid C₈H₁₀AsNO₅ 1×Acetamido, 1×Hydroxyl, 1×Arsonic acid 275.09 Antiparasitic drugs (e.g., acetarsol analogs)
3,4-Dihydroxybenzoic acid C₇H₆O₄ 2×Hydroxyl, 1×Carboxylic acid 154.12 Pharmacological research, cosmetics, supplements

Physical and Chemical Properties

  • Solubility: The diacetamido arsonic acid is likely less water-soluble than 3,4-dihydroxybenzoic acid due to increased hydrophobicity from acetamido groups. 3,4-Dihydroxybenzoic acid exhibits moderate solubility in polar solvents (e.g., water, ethanol) owing to its hydroxyl and carboxylic acid groups .
  • Stability :
    • Arsenic-containing compounds may decompose under high heat or UV exposure, releasing toxic arsenic oxides.
    • 3,4-Dihydroxybenzoic acid is stable under standard storage conditions but degrades at elevated temperatures .

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